Cas no 907972-09-2 (N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
- Propanamide, N-(4-fluoro-2-benzothiazolyl)-3-(phenylthio)-
- 907972-09-2
- F1813-1280
- AKOS024610872
- N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
-
- Inchi: 1S/C16H13FN2OS2/c17-12-7-4-8-13-15(12)19-16(22-13)18-14(20)9-10-21-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
- InChI Key: XGLCPOUMBXLAMZ-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(F)C=CC=C2S1)(=O)CCSC1=CC=CC=C1
Computed Properties
- Exact Mass: 332.04533355g/mol
- Monoisotopic Mass: 332.04533355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.5Ų
- XLogP3: 4.1
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- pka: 9?+-.0.70(Predicted)
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-1280-2μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-2mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-20mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-15mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-50mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-100mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-20μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-4mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-10mg |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-1280-10μmol |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide |
907972-09-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide Related Literature
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
Recent Advances in the Study of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide (CAS: 907972-09-2)
The compound N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide (CAS: 907972-09-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzothiazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and structural optimization of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide to enhance its bioactivity and pharmacokinetic properties. Researchers have employed various synthetic strategies, including Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions, to introduce modifications to the benzothiazole core and the phenylsulfanyl moiety. These modifications have been shown to influence the compound's binding affinity to target proteins and its overall efficacy in biological assays.
In vitro and in vivo studies have demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide exhibits promising activity against a range of biological targets, including kinases and enzymes involved in inflammatory pathways. For instance, the compound has been shown to inhibit the activity of specific protein kinases that are implicated in cancer cell proliferation. Additionally, it has displayed anti-inflammatory effects by modulating the production of pro-inflammatory cytokines in cell-based assays.
Mechanistic studies have revealed that the compound's bioactivity is mediated through its interaction with key amino acid residues in the active sites of target proteins. Molecular docking simulations and X-ray crystallography have provided insights into the binding mode of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide, highlighting the importance of the fluorine atom and the phenylsulfanyl group in stabilizing these interactions. These findings have paved the way for the design of more potent analogs with improved selectivity and reduced off-target effects.
Despite its promising pharmacological profile, challenges remain in the development of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide as a therapeutic agent. Issues such as metabolic stability, solubility, and potential toxicity need to be addressed through further structural optimization and preclinical studies. Recent efforts have focused on prodrug strategies and formulation approaches to overcome these limitations and enhance the compound's drug-like properties.
In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide represents a promising scaffold for the development of novel therapeutics in oncology and inflammation. Ongoing research efforts are expected to yield more potent and selective derivatives, bringing this compound closer to clinical evaluation. The integration of computational and experimental approaches will be crucial in advancing our understanding of its mechanism of action and optimizing its pharmacological profile.
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